2-甲基-5-(2-(4-甲基哌嗪-1-基)-2-氧代乙酰)-4-苯基-1H-吡咯-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

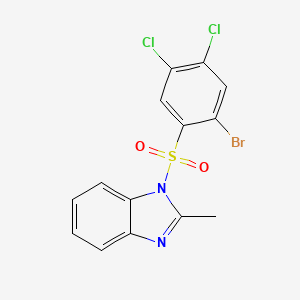

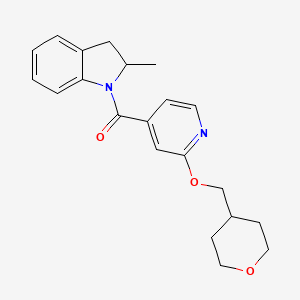

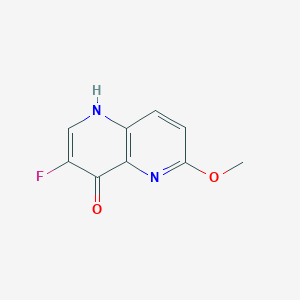

Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of this class, featuring additional functional groups that include an ester, a ketone, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which suggests a potential pathway for the synthesis of the compound . Additionally, the use of triethylamine has been reported to facilitate the synthesis of pyrrole derivatives from commercially available starting materials, indicating that similar conditions might be applicable for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for tautomeric mixtures and isomerism. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of E and Z isomers, which were confirmed by NMR spectroscopy and GIAO DFT calculations . This suggests that the molecular structure of the compound may also exhibit isomerism, which could be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization, azo-coupling, and dehydration. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involved an acid-catalyzed dehydration reaction . The reactivity of the compound towards such reactions could be inferred based on its functional groups, which include an ester that could be susceptible to hydrolysis and a ketone that could undergo condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their substituents. For example, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, and the compound exhibited intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . These findings suggest that the compound may also form similar intramolecular interactions, affecting its physical properties such as solubility and melting point.

科学研究应用

合成和化学性质

- 2-甲基-5-(2-(4-甲基哌嗪-1-基)-2-氧代乙酰)-4-苯基-1H-吡咯-3-羧酸乙酯参与了各种吡咯衍生物的合成。Dawadi 和 Lugtenburg (2011) 证明了它在合成 4-氰基-5-羟基-2-甲基-1H-吡咯-3-羧酸乙酯中的应用,突出了其在创建重要的吡咯体系库中的潜力 (Dawadi 和 Lugtenburg,2011)。

生物学应用

- 该化合物在抗菌剂的开发中发挥作用。一项专注于合成具有抗菌特性的吡咯新衍生物的研究发现,修改吡咯衍生物(包括类似于 2-甲基-5-(2-(4-甲基哌嗪-1-基)-2-氧代乙酰)-4-苯基-1H-吡咯-3-羧酸乙酯的吡咯衍生物)中的氯、酰胺和 1,3-恶唑片段的原子,可以得到有效的抗菌剂 (应用化学中的生物界面研究,2020)。

化学反应和合成研究

- 该化合物一直是探索吡咯衍生物的化学反应和合成的研究课题。例如,Cirrincione 等人(1987)研究了 4-取代的 3-氨基-2,5-二甲基吡咯的空气氧化,有助于理解吡咯化学,其中包括 2-甲基-5-(2-(4-甲基哌嗪-1-基)-2-氧代乙酰)-4-苯基-1H-吡咯-3-羧酸乙酯等化合物 (Cirrincione 等人,1987)。

在药物开发中的应用

- 虽然根据您的要求排除了与药物使用和剂量相关的信息,但值得注意的是,类似于 2-甲基-5-(2-(4-甲基哌嗪-1-基)-2-氧代乙酰)-4-苯基-1H-吡咯-3-羧酸乙酯的化合物已被研究其潜在的治疗应用,包括作为抗分枝杆菌剂和抗乙型肝炎病毒活性。这些研究反映了对吡咯衍生物治疗潜力的更广泛的研究范围 (Biava 等人,2008),(Zhao 等人,2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-28-21(27)16-14(2)22-18(17(16)15-8-6-5-7-9-15)19(25)20(26)24-12-10-23(3)11-13-24/h5-9,22H,4,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQLGEBDHYTSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)